molecular formula C15H15BrO B13715101 4-[2-(4-Bromophenyl)propan-2-yl]phenol CAS No. 52687-47-5

4-[2-(4-Bromophenyl)propan-2-yl]phenol

Cat. No.: B13715101
CAS No.: 52687-47-5
M. Wt: 291.18 g/mol
InChI Key: MRXVEVNVYRHJLJ-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)propan-2-yl]phenol is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.183 g/mol It is a phenolic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromophenyl)propan-2-yl]phenol typically involves the bromination of phenol derivatives. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 4-bromophenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromophenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Bromophenyl)propan-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenyl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chlorophenyl)propan-2-yl]phenol: Similar structure but with a chlorine atom instead of bromine.

    4-[2-(4-Fluorophenyl)propan-2-yl]phenol: Similar structure but with a fluorine atom instead of bromine.

    4-[2-(4-Methylphenyl)propan-2-yl]phenol: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-[2-(4-Bromophenyl)propan-2-yl]phenol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activities. The bromine atom also influences the compound’s physical properties, such as its boiling and melting points .

Properties

CAS No.

52687-47-5

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

4-[2-(4-bromophenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H15BrO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3

InChI Key

MRXVEVNVYRHJLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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